![molecular formula C51H102O4 B077487 2,3-Dihexadecoxypropyl hexadecanoate CAS No. 10322-42-6](/img/structure/B77487.png)
2,3-Dihexadecoxypropyl hexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihexadecoxypropyl hexadecanoate, also known as DHDPH, is a synthetic compound with potential applications in scientific research. It is a lipid-based molecule that has been synthesized using various methods. The compound has been studied for its potential use in drug delivery, as well as its effects on biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 2,3-Dihexadecoxypropyl hexadecanoate is not yet fully understood. However, it is believed that its lipid-based structure allows it to interact with cell membranes and facilitate the delivery of drugs or genetic material into cells.
Biochemical and Physiological Effects:
2,3-Dihexadecoxypropyl hexadecanoate has been shown to have minimal toxicity in vitro, making it a potential candidate for use in drug delivery systems. It has also been shown to enhance the transfection efficiency of plasmid DNA in vitro. However, further studies are needed to determine the full extent of its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,3-Dihexadecoxypropyl hexadecanoate is its lipid-based structure, which makes it a potential candidate for use in liposomal drug delivery systems. However, its synthesis can be challenging and requires specialized equipment and expertise. Additionally, further studies are needed to determine its full potential as a drug delivery system.
Zukünftige Richtungen
There are several potential future directions for research on 2,3-Dihexadecoxypropyl hexadecanoate. One direction is to further investigate its potential as a drug delivery system, particularly in the field of gene therapy. Another direction is to study its effects on other biochemical and physiological processes. Additionally, further research is needed to optimize its synthesis and improve its efficiency as a drug delivery system.
Synthesemethoden
2,3-Dihexadecoxypropyl hexadecanoate can be synthesized using a variety of methods, including the Steglich esterification method and the Mitsunobu reaction. The Steglich esterification method involves the reaction of hexadecanoic acid with 2,3-dihexadecoxypropanol in the presence of a catalyst, such as DMAP. The Mitsunobu reaction involves the reaction of hexadecanoic acid with 2,3-dihexadecoxypropanol in the presence of a reagent, such as triphenylphosphine and diethylazodicarboxylate.
Wissenschaftliche Forschungsanwendungen
2,3-Dihexadecoxypropyl hexadecanoate has potential applications in scientific research, particularly in the field of drug delivery. Its lipid-based structure makes it a potential candidate for use in liposomal drug delivery systems. 2,3-Dihexadecoxypropyl hexadecanoate has also been studied for its potential use in gene therapy, as it has been shown to enhance the transfection efficiency of plasmid DNA.
Eigenschaften
CAS-Nummer |
10322-42-6 |
---|---|
Molekularformel |
C51H102O4 |
Molekulargewicht |
779.4 g/mol |
IUPAC-Name |
2,3-dihexadecoxypropyl hexadecanoate |
InChI |
InChI=1S/C51H102O4/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-53-48-50(54-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)49-55-51(52)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h50H,4-49H2,1-3H3 |
InChI-Schlüssel |
WZHJOGARONOIGB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(COC(=O)CCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCC(COC(=O)CCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.